molecular formula C16H13ClN2S B2933759 1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 852217-72-2

1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No.: B2933759
CAS No.: 852217-72-2
M. Wt: 300.8
InChI Key: AFAPJUHXGVGSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl group, a methyl group, and a thiol group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and palladium catalysts for coupling reactions.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified imidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its imidazole ring provides a versatile scaffold for further chemical modifications, making it valuable in various research fields.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-13(17)8-5-9-14(11)19-15(10-18-16(19)20)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAPJUHXGVGSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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